Home > Products > Screening Compounds P19201 > (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 - 2409538-69-6

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2

Catalog Number: EVT-3022140
CAS Number: 2409538-69-6
Molecular Formula: C31H47N5O7S
Molecular Weight: 633.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a synthetic compound classified as an E3 ligase ligand-linker conjugate. This compound incorporates a von Hippel-Lindau (VHL) ligand and a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability. The compound is identified by its CAS number 2409538-69-6 and is utilized primarily in biochemical research, particularly in the development of targeted protein degradation technologies.

Source

The compound can be sourced from various chemical suppliers, including MedChemExpress and BenchChem. These suppliers provide detailed specifications and synthesis methods for researchers interested in utilizing this compound in their studies .

Classification

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 falls under the category of small molecules used in drug discovery and development, particularly in the context of targeted protein degradation. Its classification is significant as it plays a role in modulating cellular pathways by facilitating the degradation of specific proteins via E3 ligase recruitment.

Synthesis Analysis

The synthesis of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 involves multiple steps that require precise control over reaction conditions to ensure the correct formation of the desired product. The general synthesis pathway includes:

  1. Starting Materials: The synthesis typically begins with the preparation of the VHL ligand.
  2. Linker Attachment: The polyethylene glycol linker is then conjugated to the VHL ligand, providing solubility and stability.
  3. Final Coupling: The amine group is introduced to complete the formation of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2.

Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Molecular Structure Analysis

The molecular formula for (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is C31H47N5O7S. The structure consists of a central core derived from the VHL ligand, linked to a PEG chain which enhances its pharmacokinetic properties.

Structural Data

  • InChI Key: SIIIUIAOOHNPNB-MPLXTJOBSA-N
  • Isomeric SMILES: CC1=C(SC=N1)C2=CC=C(C=C2)C@HNC(=O)[C@@H]3CC@HO
  • Molecular Weight: Approximately 607.85 g/mol .

These structural details can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate the spatial arrangement of atoms.

Chemical Reactions Analysis

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 participates in various chemical reactions typical for E3 ligase ligands:

  1. E3 Ligase Recruitment: The compound acts by binding to E3 ligases, facilitating the ubiquitination of target proteins.
  2. Target Protein Degradation: Upon binding, it promotes proteasomal degradation of specific substrates, a process critical in regulating cellular functions.

The reaction conditions for these processes often involve cellular environments where E3 ligases are active .

Mechanism of Action

The mechanism of action for (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 involves:

  1. Binding to E3 Ligase: The compound binds to E3 ligases through its VHL component.
  2. Substrate Ubiquitination: This binding leads to the ubiquitination of target proteins, marking them for degradation by the proteasome.
  3. Regulation of Cellular Pathways: By facilitating the degradation of specific proteins, it influences various signaling pathways involved in cellular processes such as proliferation and apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly stated but typically assessed during purity analysis.
  • Solubility: Enhanced solubility due to PEG incorporation.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may vary based on environmental factors.
  • Reactivity: Reacts with biological targets through covalent interactions typical for small molecule ligands.

Relevant data or analyses can be obtained through standard characterization methods used in organic chemistry .

Applications

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 has significant applications in scientific research:

  1. Targeted Protein Degradation: Used in studies focusing on modulating protein levels within cells, particularly for therapeutic purposes.
  2. Drug Development: Serves as a tool in developing new drugs that require specific protein degradation pathways.
  3. Biochemical Research: Facilitates investigations into cellular mechanisms and signaling pathways by allowing controlled degradation of proteins .

This compound represents a valuable asset in modern biochemical research, particularly in areas focusing on targeted therapies and protein regulation strategies.

Introduction to PROTAC Technology and the Role of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. These heterobifunctional molecules consist of three elements: a target protein ligand, an E3 ubiquitin ligase ligand, and a linker connecting both moieties. PROTACs facilitate proximity-induced ubiquitination of target proteins, leading to their proteasomal degradation [5]. The field’s breakthrough came circa 2012–2014 with the discovery of drug-like small-molecule ligands for E3 ligases, particularly von Hippel-Lindau (VHL) and cereblon (CRBN), overcoming earlier challenges in targeting protein-protein interactions [5]. This advancement enabled the rational design of potent degraders for previously "undruggable" targets, including transcription factors and scaffolding proteins.

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 exemplifies this evolution, serving as a critical building block in VHL-recruiting PROTACs. Its application in synthesizing degraders like PROTAC BRD4 Degrader-5 (HY-133737) demonstrates the modularity of PROTAC technology, where optimized E3 ligase ligands are systematically conjugated to target binders via chemical linkers to induce degradation of oncoproteins such as BRD4 [2].

Table 1: Key E3 Ligases Utilized in PROTAC Design

E3 LigaseNatural SubstrateSmall-Molecule LigandsClinical-Stage PROTACs
VHLHIF-1α(S,R,S)-AHPC derivativesARV-771, ARV-110
CRBNIKZF1/3Thalidomide, PomalidomideCFT7455, CC-99282
MDM2p53Nutlin-3None (Preclinical)
cIAP1CaspasesBestatin derivativesNone (Preclinical)

Structural and Functional Classification of E3 Ligase Ligand-Linker Conjugates

E3 ligase ligand-linker conjugates are modular components that integrate an E3-recruiting warhead with a linker ready for conjugation to target protein ligands. These conjugates are classified based on:

  • E3 Ligase Specificity:
  • VHL ligands: Feature hydroxyproline mimetics like (S,R,S)-AHPC (VH032) that bind the VHL hydrophobic pocket [5] [8].
  • CRBN ligands: Include immunomodulatory imide drugs (IMiDs) such as pomalidomide derivatives [1] [6].
  • Linker Chemistry:
  • PEG-based linkers: Enhance solubility and flexibility (e.g., PEG3 in (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2) [1] [7].
  • Alkyl chains: Improve membrane permeability but may reduce solubility.
  • Cleavable linkers: Incorporate protease-sensitive motifs (e.g., Val-Cit-PABC) for tumor-specific activation [1].

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 (HY-131387) typifies a VHL-directed conjugate with a triethylene glycol (PEG3) linker. Its structure comprises:

  • Ligand domain: (S,R,S)-AHPC-Me, a stereospecific VHL binder (Kd ~ 80–100 nM) [8].
  • Linker domain: A -CO-CH2- spacer followed by a hydrophilic PEG3 unit.
  • Functional handle: Primary amine (–NH₂) for conjugation to target ligands via amide coupling or click chemistry [2] [7]. The PEG3 linker balances hydrophilicity and spatial flexibility, optimizing protein degradation efficiency by facilitating ternary complex formation between VHL and the target protein [7].

Table 2: Common Linker Types in E3 Ligand-Linker Conjugates

Linker TypeRepresentative ConjugateKey PropertiesApplications
PEG(S,R,S)-AHPC-PEG3-NH₂Hydrophilic, flexible, biocompatibleSolubility enhancement
Alkyl(S,R,S)-AHPC-C10-NH₂Lipophilic, membrane-permeableBlood-brain barrier penetration
HybridVH285-PEG4-C4-ClBalanced logP, modularHaloTag degraders
CleavableMC-VC-PABC-amide-PEG1-CH2-CC-885Protease-sensitive, tumor-targetedAntibody-drug conjugates

Significance of (S,R,S)-AHPC as a VHL-Recruiting Ligand in PROTAC Design

(S,R,S)-AHPC (VH032) has emerged as a cornerstone ligand for VHL recruitment due to its high binding affinity and specificity. It mimics the hydroxyproline residue of HIF-1α, engaging key residues (Tyr98, His110, Ser111) in VHL’s β-domain with submicromolar affinity (IC₅₀ = 0.54 μM for VH032) [5] [8]. Unlike earlier peptide-based VHL binders, (S,R,S)-AHPC derivatives exhibit drug-like properties, enabling oral bioavailability in PROTAC designs [5].

The conjugate (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 optimizes this scaffold by introducing:

  • Methyl group (Me): Enhances metabolic stability by shielding labile sites [8].
  • PEG3 spacer: Mitigates steric hindrance during ternary complex formation [7].
  • Primary amine handle: Enables efficient conjugation to carboxylic acid-containing target ligands (e.g., BET inhibitors) [2].

This conjugate’s utility is validated in PROTAC BRD4 Degrader-5 (HY-133737), which achieves sub-µM DC₅₀ values against BRD4 in leukemia models [2]. Its modularity further supports rapid PROTAC optimization, as linker length and chemistry can be adjusted to fine-tune degradation efficiency and pharmacokinetics. For instance, shortening the PEG3 linker in related conjugates improves degradation potency but may reduce solubility, illustrating the delicate structure-activity balance in PROTAC design [7].

Table 3: Key Advantages of (S,R,S)-AHPC-Based Conjugates in PROTACs

PropertyImpact on PROTAC PerformanceExample Conjugate
High VHL Binding AffinityEnables efficient ternary complex formation at low concentrations(S,R,S)-AHPC-PEG3-NH₂
Stereochemical Specificity(S,R,S) configuration critical for VHL recognition(S,R,S)-AHPC-Me-C10-NH₂
Modular Linker ChemistryFacilitates rapid conjugation to diverse target ligands(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
Favorable Physicochemical TraitsBalanced logP and solubility enhance cellular uptake(S,R,S)-AHPC-PEG5-COOH

Properties

CAS Number

2409538-69-6

Product Name

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C31H47N5O7S

Molecular Weight

633.81

InChI

InChI=1S/C31H47N5O7S/c1-20(22-6-8-23(9-7-22)27-21(2)33-19-44-27)34-29(39)25-16-24(37)17-36(25)30(40)28(31(3,4)5)35-26(38)18-43-15-14-42-13-12-41-11-10-32/h6-9,19-20,24-25,28,37H,10-18,32H2,1-5H3,(H,34,39)(H,35,38)/t20-,24+,25-,28+/m0/s1

InChI Key

SIIIUIAOOHNPNB-MPLXTJOBSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.